4-(1,3,2-Dioxaborolan-2-yl)benzoic acid

Overview

Description

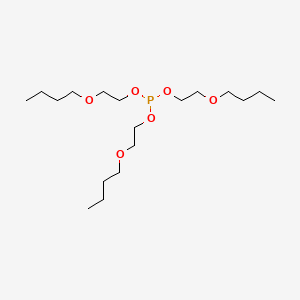

“4-(1,3,2-Dioxaborolan-2-yl)benzoic acid” is a chemical compound with the molecular formula C13H17BO4 . It is also known as 4-Carboxyphenylboronic acid pinacol ester . This compound is often used in the preparation of pharmaceuticals and chemical intermediates .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study described the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole as a raw substitute material .Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed by various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and MS .Scientific Research Applications

Synthesis and Characterization

4-(1,3,2-Dioxaborolan-2-yl)benzoic acid derivatives play a significant role in organic synthesis, particularly in the formation of boric acid ester intermediates with benzene rings. These compounds are synthesized through multi-step substitution reactions, and their structures are confirmed using various spectroscopic techniques such as FTIR, NMR, and mass spectrometry. Crystallographic and conformational analyses are conducted through single-crystal X-ray diffraction, providing insights into the molecular structures and physicochemical properties. Density Functional Theory (DFT) calculations further corroborate these findings, demonstrating consistency between optimized molecular structures and crystallographic data (Huang et al., 2021), (Wu et al., 2021).

Fluorescent Prochelators and Metal Detection

The development of boronic ester-based fluorescent prochelators, such as FloB and FloB-SI, showcases the application of this compound derivatives in sensing and metal ion detection. These prochelators respond to hydrogen peroxide and various metal ions by undergoing fluorescence changes, making them valuable tools for studying metal-induced oxidative stress in biological systems (Hyman & Franz, 2012).

Coordination Chemistry and Photophysical Studies

The synthesis and study of this compound derivatives extend to coordination chemistry, where these compounds serve as ligands for the formation of lanthanide-based coordination polymers. Such studies shed light on the influence of different substituents on the luminescent properties of these complexes, contributing to the field of materials science and photophysical research (Sivakumar et al., 2011).

Applications in Sensing and Detection

Derivatives of this compound have been explored for their potential in sensing applications, particularly in the detection of hydrogen peroxide vapor. This is crucial for identifying peroxide-based explosives, with certain modifications to the boron ester moiety enhancing the sensing performance and enabling highly sensitive detection methods (Fu et al., 2016).

Antimicrobial Activity

The antimicrobial activity of compounds containing the this compound moiety has been investigated, with some derivatives showing significant efficacy against various bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (El-Meguid, 2014).

Future Directions

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids and their derivatives are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Boronic acids and their derivatives can influence various biochemical pathways depending on their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(1,3,2-Dioxaborolan-2-yl)benzoic acid . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound.

properties

IUPAC Name |

4-(1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO4/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTTYLXWQXZQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCO1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625384 | |

| Record name | 4-(1,3,2-Dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

276694-12-3 | |

| Record name | 4-(1,3,2-Dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11H-Isoindolo[2,1-a]benzimidazol-11-one](/img/structure/B3050583.png)

![1-(Imidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B3050585.png)